2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate
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Overview
Description
2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate is an organic compound with the molecular formula C13H7F5O3S and a molecular weight of 338.25 g/mol . It is a solid at room temperature with a melting point of 49-51°C . This compound is primarily used in organic synthesis as a reagent.
Preparation Methods
2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate can be synthesized by reacting 2,3,4,5,6-pentafluorophenol with 3-methylbenzenesulfonyl chloride . The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under an inert atmosphere to prevent any side reactions with moisture or oxygen .
Chemical Reactions Analysis
2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the pentafluorophenyl group.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in such reactions under appropriate conditions.
Scientific Research Applications
2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate is used in various scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Proteomics Research: The compound is utilized in proteomics for the modification of peptides and proteins.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentafluorophenyl 3-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions . The pentafluorophenyl group stabilizes the transition state, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .
Comparison with Similar Compounds
2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate can be compared with other similar compounds such as:
2,3,4,5,6-Pentafluorophenyl methanesulfonate: This compound has a similar structure but with a methanesulfonate group instead of a benzenesulfonate group.
2,3,4,5,6-Pentafluorobenzaldehyde: This compound contains an aldehyde group instead of a sulfonate group.
2-(2,3,4,5,6-Pentafluorophenyl)-1H-benzo[d]imidazole: This compound features a benzimidazole ring attached to the pentafluorophenyl group.
The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis and material science .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5O3S/c1-6-3-2-4-7(5-6)22(19,20)21-13-11(17)9(15)8(14)10(16)12(13)18/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCYHSIKASUOQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382439 |
Source
|
Record name | 2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-34-5 |
Source
|
Record name | 2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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